N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide

Description

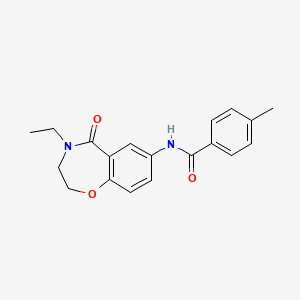

This compound is a benzoxazepin derivative featuring a 1,4-benzoxazepin core substituted with an ethyl group at position 4 and a keto group at position 4. The 7-position of the benzoxazepin ring is linked to a 4-methylbenzamide moiety. Its molecular formula is C₂₀H₂₀N₂O₃, with a molecular weight of 336.39 g/mol.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-21-10-11-24-17-9-8-15(12-16(17)19(21)23)20-18(22)14-6-4-13(2)5-7-14/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAQZIMOSXSHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide typically involves the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

Introduction of the Ethyl and Oxo Groups: The ethyl and oxo groups are introduced through selective alkylation and oxidation reactions.

Attachment of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine ring with the benzamide moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Pathways: The compound may influence various molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Benzoxazepin Derivatives

The benzoxazepin scaffold is a common feature in bioactive molecules. Key analogs include:

Key Observations :

- Substituent Effects: The 4-methylbenzamide group in the target compound contrasts with the chloro-methoxy (BI85532) or ethoxy ( analog) substituents in related structures.

- The target compound’s methyl group may favor simpler metabolic pathways compared to halogenated analogs .

4-Methylbenzamide-Containing HDAC Inhibitors

These compounds exhibit HDAC1/3 inhibition with IC₅₀ values in the nanomolar range :

| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 109 | 15 | 20 | Dual |

| 136 | 450 | 320 | HDAC3-weak |

Comparison with Target Compound :

- Structural Divergence: The target compound lacks the hexyl-aminophenyl linker present in HDAC inhibitors 109 and 136, which is critical for HDAC active-site binding.

- Functional Group Synergy: The 4-methylbenzamide group alone is insufficient for HDAC inhibition, as evidenced by the requirement for additional pharmacophoric elements (e.g., zinc-binding groups) in known inhibitors.

Benzamide Derivatives in Agrochemicals

Benzamide derivatives are prevalent in pesticides (e.g., etobenzanid, diflufenican) . However, the target compound’s benzoxazepin core distinguishes it from linear benzamide pesticides, which typically feature dichlorophenyl or trifluoromethyl groups. For example:

| Pesticide | Structure | Use |

|---|---|---|

| Etobenzanid | N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | Herbicide |

| Diflufenican | N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide | Herbicide |

Key Difference : The target compound’s fused benzoxazepin ring introduces conformational rigidity, likely reducing its suitability as a pesticide compared to flexible, planar benzamide agrochemicals .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoxazepine core structure that is known for various biological activities.

The mechanism of action of this compound involves its interaction with specific biological targets. It is believed to modulate the activity of enzymes and receptors associated with metabolic pathways relevant to diabetes and obesity management. The compound exhibits properties that may inhibit certain pathways involved in glucose metabolism and fat accumulation.

Antidiabetic Effects

Research indicates that this compound has potential antidiabetic effects. Studies have shown that it can lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Obesity Management

The compound has also been investigated for its role in obesity management. It appears to influence lipid metabolism and reduce fat accumulation in adipose tissue. This effect is particularly significant in models of diet-induced obesity .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Diabetic Rats :

- Obesity Model :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.